1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride
Overview
Description
1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride is a chemical compound that features a piperidine ring and a pyrrolidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. Piperidine derivatives are known for their wide range of biological activities, making them valuable in drug discovery and development .
Preparation Methods
The synthesis of 1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride typically involves the formation of the piperidine and pyrrolidine rings followed by their subsequent functionalization. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired pharmacological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride can be compared with other piperidine and pyrrolidine derivatives. Similar compounds include:
Piperidine: Known for its use in the synthesis of various pharmaceuticals.
Pyrrolidine: Another important building block in medicinal chemistry. The uniqueness of this compound lies in its combined piperidine and pyrrolidine structure, which may confer distinct pharmacological properties
Properties
IUPAC Name |
1-piperidin-4-ylpyrrolidin-3-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-9-3-6-11(7-9)8-1-4-10-5-2-8;;/h8-10,12H,1-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMBSOSNZXXLQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(C2)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696200 | |
Record name | 1-(Piperidin-4-yl)pyrrolidin-3-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-95-3 | |
Record name | 1-(Piperidin-4-yl)pyrrolidin-3-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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